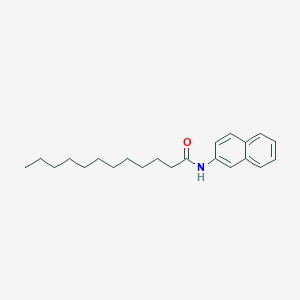

N-(2-Naphthyl)dodecanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H31NO |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-naphthalen-2-yldodecanamide |

InChI |

InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-9-10-15-22(24)23-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3,(H,23,24) |

InChI Key |

BSBXMRAEBWMBTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Naphthyl Dodecanamide and Its Derivatives

Established Amidation Reactions for Dodecanamide (B72619) Moiety Construction

The creation of the dodecanamide portion of the molecule is central to its synthesis and typically involves the formation of an amide bond between a dodecanoyl precursor and a 2-naphthylamine (B18577) derivative.

Direct Amidation Strategies with 2-Naphthylamine Precursors

Direct amidation represents a straightforward approach to forming N-(2-Naphthyl)dodecanamide. This typically involves reacting dodecanoic acid or its derivatives with 2-naphthylamine. One common method utilizes phosphorus trichloride (B1173362) to facilitate the reaction between 2-hydroxy-3-naphthoic acid and beta-naphthylamine in an inert solvent like monochlorobenzene. google.com The process involves heating the mixture to around 70°C before the gradual addition of phosphorus trichloride, followed by refluxing to complete the reaction. google.com

Another direct approach is the reaction of dodecanoic acid with an appropriate amine under conditions that promote the removal of water, driving the reaction towards the formation of the amide. This can be achieved through thermal means or with the use of dehydrating agents. Microwave-assisted synthesis has also been noted as a method to potentially increase reaction rates and yields in direct amidation processes. smolecule.com

Enzymatic Synthesis Approaches for Dodecanamide Linkages

Enzymatic methods offer a green and highly selective alternative for synthesizing amides. Lipases, a class of enzymes that typically hydrolyze esters, can be employed to catalyze the formation of amide bonds under specific conditions. For instance, lipases from Pseudomonas aeruginosa have been studied for their ability to hydrolyze amides, and through directed evolution, their amidase activity can be enhanced. scispace.comresearchgate.net This suggests the potential for using engineered lipases for the synthesis of N-acylnaphthylamides.

Research has shown that lipases can catalyze the amidation of anilines with 1,3-diketones via C-C bond cleavage, offering a rapid and mild strategy for amide synthesis. mdpi.com Furthermore, immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), have been successfully used in solvent-free systems to catalyze the reaction between dodecanoic acid (lauric acid) and ethanolamine (B43304), demonstrating the feasibility of enzymatic amidation of long-chain fatty acids. thieme-connect.de While not specific to 2-naphthylamine, these examples highlight the potential of enzymatic approaches for the synthesis of N-(2-Naphthyl)dodecanamide, offering high yields and environmentally friendly conditions. mdpi.comnih.gov

Naphthyl Moiety Integration in Novel Chemical Entities

The incorporation of the naphthyl group is a key step that imparts specific properties to the final molecule. Advanced synthetic methods, including asymmetric synthesis and transition-metal-catalyzed reactions, are employed to integrate this scaffold effectively.

Asymmetric Synthesis Approaches Involving Naphthyl Scaffolds

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The naphthyl group can serve as a scaffold in such syntheses. For instance, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides using a chiral bisimidazoline ligand allows for the regioselective introduction of aryl groups, including naphthyl, to create a new stereocenter. uzh.ch Reaction of vinyl benzamide (B126) with 2-naphthyl iodide has been shown to produce the corresponding α-naphthylbenzamide with good yield and high enantiomeric excess. uzh.ch

Another approach involves the use of chiral catalysts to control the stereochemistry of reactions involving naphthyl-containing substrates. The development of chiral cyclopentadienyl (B1206354) (Cpx) metal complexes has enabled a variety of asymmetric transformations, including the synthesis of C–N axially chiral indoles and other complex structures incorporating naphthyl groups. snnu.edu.cn Furthermore, the atroposelective synthesis of non-biaryl naphthalene-1,2-diamine N-C atropisomers has been achieved through direct enantioselective C–H amination, highlighting the advanced strategies available for creating chiral molecules with a naphthyl moiety. mdpi.com

Palladium-Catalyzed Coupling Strategies for Naphthyl Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, essential for synthesizing N-aryl amides. organic-chemistry.org These methods allow for the coupling of an aryl halide or triflate (containing the naphthyl group) with an amide. The use of specific biaryl phosphine (B1218219) ligands has been shown to be highly effective for the N-arylation of acyclic secondary amides. nih.gov

Palladium-catalyzed aminocarbonylation is another versatile strategy. organic-chemistry.org This reaction can involve the use of arylboronic acids and nitroarenes to produce amides, offering a redox-economical process. acs.org Additionally, palladium catalysts can facilitate the aminocarbonylation of aryl iodides under phosphine-free conditions using an ammonia (B1221849) equivalent, leading to excellent yields of primary amides. organic-chemistry.org These palladium-based methodologies provide efficient and adaptable routes for incorporating the naphthyl group into the final amide structure.

Optimization of Synthetic Pathways for N-(2-Naphthyl)dodecanamide

Optimizing the synthesis of N-(2-Naphthyl)dodecanamide involves refining reaction conditions to maximize yield, purity, and efficiency while minimizing waste and cost. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For direct amidation, optimization may involve screening different coupling reagents and bases to find the most effective combination for activating the carboxylic acid and facilitating the reaction with 2-naphthylamine. In palladium-catalyzed reactions, the choice of ligand is critical. nih.gov The development of new ligands, such as those with specific electronic and steric properties, can significantly improve catalytic efficiency and substrate scope. nih.gov For example, a biaryl phosphine ligand with electron-withdrawing groups was found to be uniquely effective for the N-arylation of acyclic secondary amides. nih.gov

Table of Reaction Conditions for Amide Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

| Direct Amidation | Phosphorus Trichloride | Monochlorobenzene | 70°C to reflux | - | google.com |

| Microwave-Assisted Amidation | Catalyst | Various | Enhanced | - | smolecule.com |

| Enzymatic Amidation | Novozym 435 | Solvent-free | 90°C | 95% (for N-(2-Hydroxyethyl)dodecanamide) | thieme-connect.de |

| Lipase-Catalyzed Amidation | Novozym 435 | Acetonitrile/Water | Room Temp | >90% | mdpi.com |

| Pd-Catalyzed N-Arylation | Pd/Biaryl Phosphine Ligand | - | - | Good | nih.gov |

| Ni-Catalyzed Hydroarylation | Ni/Chiral Bisimidazoline | - | Room Temp | 75% (for α-naphthylbenzamide) | uzh.ch |

Development of Efficient and Scalable Reaction Conditions

The synthesis of N-(2-Naphthyl)dodecanamide and its derivatives has been a subject of research to enhance efficiency and scalability. Key methods include:

Acylation with Dodecanoyl Chloride: This common method involves reacting 2-naphthylamine with dodecanoyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation between 2-naphthylamine and dodecanoic acid, typically yielding good results under mild conditions.

Catalytic Methods: Newer, more environmentally friendly approaches utilize catalysts. For example, boric acid can catalyze the direct amidation of dodecanoic acid with 2-naphthylamine in the absence of a solvent.

The scalability of these reactions is crucial for potential industrial use, leading to research into optimizing conditions for larger-scale production.

Table 1: Comparison of Synthetic Methods for N-(2-Naphthyl)dodecanamide

| Method | Reagents | Solvent | Typical Yield (%) | Advantages | Disadvantages |

| Acylation with Acyl Chloride | Dodecanoyl chloride, 2-Naphthylamine, Base | Dichloromethane, Tetrahydrofuran | >90 | High yield, fast reaction | Use of hazardous reagents and solvents |

| Carbodiimide Coupling | Dodecanoic acid, 2-Naphthylamine, EDC/HOBt | Dimethylformamide, Dichloromethane | 85-95 | Mild conditions, high yield | Byproduct formation, reagent cost |

| Boric Acid Catalysis | Dodecanoic acid, 2-Naphthylamine, Boric acid | Solvent-free | 80-90 | Environmentally friendly, simple | Requires high temperatures |

Stereochemical Control in N-(2-Naphthyl)dodecanamide Synthesis

While the parent compound N-(2-Naphthyl)dodecanamide is achiral, stereochemical control is vital when synthesizing its chiral derivatives. The spatial arrangement of atoms in these molecules can significantly impact their biological activity. Strategies to control stereochemistry include:

Chiral Starting Materials: Using enantiomerically pure starting materials is a direct way to ensure the desired stereochemistry in the final product.

Asymmetric Synthesis: Chiral catalysts, such as enzymes or metal complexes, can guide the reaction to favor the formation of one stereoisomer over another. For instance, a copper(II)-chiral diamine complex has been used to catalyze asymmetric Mannich-type reactions to produce chiral N-acylated amino acid derivatives. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule to direct the stereochemistry of a reaction and is later removed.

The synthesis of specific stereoisomers is an active area of research, particularly for creating compounds with specific biological functions. nih.govuio.noscirp.org

Spectroscopic Elucidation of N-(2-Naphthyl)dodecanamide and Derivative Structures

The precise structure of N-(2-Naphthyl)dodecanamide and its derivatives is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the chemical environment of hydrogen atoms. For N-(2-Naphthyl)dodecanamide, characteristic signals include those for the naphthyl, amide, and dodecanoyl protons. rsc.org

¹³C NMR: Identifies the different types of carbon atoms in the molecule, such as the carbonyl, aromatic, and aliphatic carbons. rsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions for N-(2-Naphthyl)dodecanamide include the N-H and C=O stretching vibrations of the amide group, as well as C-H stretches from the aromatic and aliphatic portions. researchgate.netresearchgate.netchemicalbook.com

Table 2: Characteristic Spectroscopic Data for N-(2-Naphthyl)dodecanamide

| Technique | Feature | Typical Value/Range |

| ¹H NMR | Amide proton (N-H) | δ 7.5-8.5 ppm (broad singlet) |

| Aromatic protons (naphthyl) | δ 7.0-8.0 ppm (multiplets) | |

| Methylene (B1212753) protons (α to C=O) | δ 2.2-2.5 ppm (triplet) | |

| Methylene protons (alkyl chain) | δ 1.2-1.7 ppm (multiplets) | |

| Terminal methyl protons | δ 0.8-0.9 ppm (triplet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 170-180 ppm |

| Aromatic carbons (naphthyl) | δ 110-150 ppm | |

| Aliphatic carbons (alkyl chain) | δ 10-40 ppm | |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C=O stretch (Amide I) | 1650-1680 cm⁻¹ | |

| N-H bend (Amide II) | 1510-1570 cm⁻¹ | |

| Mass Spec | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight |

Exploration of Biological Activities and Preclinical Pharmacological Profiles of N 2 Naphthyl Dodecanamide Analogues

Investigations into Antimicrobial Activities

Analogues of N-(2-Naphthyl)dodecanamide have been the subject of various studies to determine their efficacy against a range of microbial pathogens. These investigations have explored their activity against different types of bacteria and fungi, as well as their ability to interfere with bacterial biofilm formation.

Several studies have demonstrated the activity of N-(2-Naphthyl)dodecanamide analogues against Gram-positive bacteria. A series of naphthyl- and biphenyl-substituted polyamine conjugates were synthesized and evaluated for their antimicrobial properties. nih.gov Within this series, analogues with a 2-substituted naphthyl group showed notable activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, longer polyamine chain variants exhibited more pronounced intrinsic antimicrobial properties against MRSA, with some analogues showing a Minimum Inhibitory Concentration (MIC) as low as ≤ 0.29 µM. nih.govresearchgate.net For instance, analogue 20f was identified as a bactericide. nih.gov

Another study on naphthylamine analogues incorporating azetidinone and thiazolidinone moieties also reported good antimicrobial activity against Gram-positive bacteria, with some compounds showing higher activity against Staphylococcus aureus and Staphylococcus epidermidis than the reference antibiotic. researchgate.net Furthermore, hydrogels formed from naphthyl anthranilamide (NaA) capped peptide mimics displayed potent bactericidal activity against S. aureus. mq.edu.au

Table 1: Antimicrobial Activity of N-(2-Naphthyl) Polyamine Analogues Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 17e | MRSA | 9.7 nih.gov |

| 17f | MRSA | 0.29 nih.gov |

| 18f | S. aureus | 3.15 nih.gov |

| 18f | MRSA | ≤ 0.25 nih.gov |

| 19c, 19e, 19f, 20c, 20f | S. aureus and/or MRSA | Active nih.gov |

| 20f | S. aureus | 3.125 nih.gov |

| 20f | MRSA | ≤ 0.25 nih.gov |

Note: The data in this table is based on available research and is for informational purposes only.

The efficacy of N-(2-Naphthyl)dodecanamide analogues has also been assessed against Gram-negative bacteria. While some analogues demonstrated intrinsic activity, a notable finding was their ability to enhance the action of existing antibiotics. nih.gov Certain naphthyl–polyamine conjugates were found to potentiate the antibiotic effects of doxycycline (B596269) and erythromycin (B1671065) against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net Two specific analogues, 19a and 20c , showed a greater than 32-fold enhancement in antibiotic activity. nih.govresearchgate.net

Hydrogels derived from naphthyl anthranilamide (NaA) capped peptide mimics also exhibited significant antibacterial activity against E. coli. mq.edu.au Similarly, studies on naphthylamine analogues with azetidinone and thiazolidinone components found that some compounds possessed a broad spectrum of activity, which included Gram-negative strains like E. coli and P. aeruginosa. researchgate.net

Table 2: Antibiotic Enhancement by N-(2-Naphthyl) Polyamine Analogues Against Gram-Negative Bacteria

| Compound | Antibiotic | Bacterial Strain | Enhancement Factor |

|---|---|---|---|

| 19a | Doxycycline / Erythromycin | P. aeruginosa / E. coli | >32-fold nih.gov |

| 20c | Doxycycline / Erythromycin | P. aeruginosa / E. coli | >32-fold nih.gov |

Note: The data in this table is based on available research and is for informational purposes only.

The antifungal potential of N-(2-Naphthyl)dodecanamide analogues has been explored against various fungal pathogens. Naphthyl–polyamine conjugates, particularly those with longer polyamine chains, displayed significant intrinsic activity against the fungus Cryptococcus neoformans, with MIC values as low as ≤ 0.29 µM. nih.govresearchgate.net

In a different study, diverse α-naphthylamine derivatives were prepared and tested for their antifungal properties. nih.gov Specifically, N-(pyridinylmethyl)-naphthalen-1-amines were found to be active against several human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values in the range of 25–32 μg/mL. nih.gov Additionally, some newly synthesized naphthylamine analogues containing thiazolidinone moieties demonstrated noteworthy antifungal activity when compared to the standard drug amphotericin B. researchgate.net

Table 3: Antifungal Activity of N-(2-Naphthyl)dodecanamide Analogues

| Compound Class | Fungal Strain(s) | MIC |

|---|---|---|

| Naphthyl–polyamine conjugates (long chain) | Cryptococcus neoformans | ≤ 0.29 µM nih.gov |

| N-(pyridinylmethyl)-naphthalen-1-amines | Yeasts, hialohyphomycetes, dermatophytes | 25–32 μg/mL nih.gov |

Note: The data in this table is based on available research and is for informational purposes only.

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Research into natural anti-biofilm agents has highlighted various strategies to control biofilm-forming pathogens. frontiersin.org While specific studies on the modulation of bacterial biofilm formation by N-(2-Naphthyl)dodecanamide were not detailed in the provided context, the broader class of naphthalene-capped peptides has been shown to display significant activity against S. epidermidis and E. coli biofilms. mq.edu.au This suggests a potential avenue for the activity of N-(2-Naphthyl)dodecanamide analogues that warrants further investigation. The mechanisms by which such compounds may interfere with biofilms could involve disrupting quorum sensing pathways or the extracellular polymeric substance that forms the biofilm matrix. frontiersin.org

Anti-Inflammatory Effects of N-(2-Naphthyl)dodecanamide Analogues

In addition to their antimicrobial properties, analogues of N-(2-Naphthyl)dodecanamide have been investigated for their potential anti-inflammatory effects. Inflammation is a complex biological response, and its modulation is a key therapeutic goal for many diseases. mdpi.com

Studies on novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov These compounds were shown to reduce the production of key inflammatory mediators. In in vivo models of inflammation, these analogues significantly reduced leukocyte migration and the production of nitric oxide (NO) and interleukin-1β (IL-1β). nih.gov IL-1β is a cytokine that plays a crucial role in the inflammatory response by activating molecules such as cyclooxygenase-2 (COX-2) and inducing nitric oxide. nih.gov The inhibition of these mediators can lead to a decrease in the migration of inflammatory cells to the site of inflammation. nih.gov Notably, one of the analogues, LASSBio-2039 , was also found to significantly inhibit macrophage migration in vitro, suggesting a direct effect on the migratory capacity of leukocytes. nih.govnih.gov

Table 4: Anti-Inflammatory Effects of Naphthyl-N-Acylhydrazone Analogues

| Compound | Effect on Inflammatory Mediators |

|---|---|

| LASSBio-2039 | Reduced leukocyte migration, nitric oxide (NO) production, and interleukin-1β (IL-1β) production. nih.govnih.gov |

| LASSBio-2040 | Reduced leukocyte migration, nitric oxide (NO) production, and interleukin-1β (IL-1β) production. nih.gov |

| LASSBio-2041 | Reduced leukocyte migration, nitric oxide (NO) production, and interleukin-1β (IL-1β) production. nih.gov |

Note: The data in this table is based on available research and is for informational purposes only.

Assessment of Potential Anticancer Activities in In Vitro Models

Analogues of N-(2-Naphthyl)dodecanamide, specifically compounds featuring a naphthyl group connected to an amide or a related nitrogen-containing structure, have been evaluated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit cytotoxic effects against various human cancer cell lines.

N-alkyl and N-unsubstituted naphthamides have been identified as potent inhibitors of tumor growth. In preclinical studies, oral administration of a lead naphthamide compound resulted in an 85% inhibition of established HT29 colon cancer and Calu-6 lung cancer xenografts at doses of 10 and 20 mg/kg, respectively. nih.gov

Furthermore, a series of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which incorporate a naphthyl substituent, displayed moderate to high cytotoxic activity. mdpi.com The half-maximal inhibitory concentrations (IC₅₀) for these compounds were determined against several cancer cell lines, including HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer). The most active of these analogues exhibited IC₅₀ values below 10 µg/mL. mdpi.com For instance, certain derivatives with fluorine, chlorine, or nitro group substitutions showed the most potent cytotoxic effects. mdpi.com

In contrast, studies on other related structures, such as 4-naphthyl-2-aminothiazole derivatives, revealed only weak anticancer activity against Hep-G2 (liver cancer) and A549 (lung cancer) cell lines. alliedacademies.orgresearchgate.net This suggests that the specific nature of the chemical scaffold attached to the naphthalene (B1677914) ring is critical for determining cytotoxic potency.

Table 1: In Vitro Anticancer Activity of N-(2-Naphthyl) Amide Analogues

| Compound Class | Cell Line | Activity | Reference |

| Naphthamide | HT29 (Colon) | 85% inhibition of xenografts | nih.gov |

| Naphthamide | Calu-6 (Lung) | 85% inhibition of xenografts | nih.gov |

| N-Cinnamamide derivative | HeLa (Cervical) | IC₅₀: <10 µg/mL | mdpi.com |

| N-Cinnamamide derivative | SKOV-3 (Ovarian) | IC₅₀: <10 µg/mL | mdpi.com |

| N-Cinnamamide derivative | MCF-7 (Breast) | IC₅₀: <10 µg/mL | mdpi.com |

| 4-Naphthyl-2-aminothiazole | Hep-G2 (Liver) | Weak activity | alliedacademies.orgresearchgate.net |

| 4-Naphthyl-2-aminothiazole | A549 (Lung) | Weak activity | alliedacademies.orgresearchgate.net |

Enzyme Modulation and Inhibition Studies

The interactions between N-naphthyl amide analogues and various enzymes have been a subject of significant research, revealing mechanisms of action that range from metabolic transformation to potent, selective inhibition.

The parent amine, 2-naphthylamine (B18577), is known to be metabolized by hepatic enzymes, including cytochrome P450 (specifically CYP1A2) and N-acetyltransferase 2 (NAT2). who.int These enzymes catalyze N-oxidation and N-acetylation, respectively, which are critical steps in the biotransformation of such aromatic amines. who.int

More complex N-naphthyl amides have been designed as specific enzyme inhibitors. A notable example is a class of naphthyl amides developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various pathologies, including cancer. researchgate.net Another study demonstrated that an enzyme-activated N-nitrosamide analogue, N-nitroso-N-(1-naphthylmethyl)-N'-isobutyrylalanine, acts as an irreversible inhibitor of α-chymotrypsin. The mechanism involves the generation of a naphthylmethyl cation within the enzyme's active site, which then covalently bonds to (alkylates) the side-chain oxygen of the Serine-195 residue, effectively deactivating the enzyme. nih.gov

Cyclooxygenase (COX)

Cholinesterases

A significant body of research has identified various N-naphthyl amide and amine analogues as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of naphthyl-functionalized acetamides were found to be selective inhibitors of BChE, with some compounds showing greater potency than the reference drug galantamine. nih.gov Similarly, 1-amidoalkyl-2-naphthol derivatives have demonstrated promising cholinesterase inhibitory activity. encyclopedia.pub Other related structures, such as 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and methoxy-naphthyl-linked pyridinium (B92312) compounds, have also been confirmed as dual inhibitors of both AChE and BChE. nih.govacs.org

The inhibitory potency and selectivity of N-naphthyl amide analogues have been quantified for several enzyme targets. A class of N-alkyl naphthamides was found to yield nanomolar inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) while demonstrating an improved selectivity profile against a panel of other kinases. nih.gov

In the realm of cholinesterase inhibition, specific potencies have been well-characterized. Certain naphthyl-functionalized acetamides that are selective for BChE exhibit IC₅₀ values in the range of 3.30–5.03 µM. nih.gov For dual inhibitors, such as 2-(4-cyclohexylpiperazin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, the IC₅₀ values were 8.0 µM for AChE and 3.9 µM for BChE, indicating a slight selectivity for BChE. nih.gov A highly potent methoxy-naphthyl derivative, 7av (SB-1436), was found to inhibit AChE and BChE with IC₅₀ values of 176 nM and 370 nM, respectively. acs.org

A new class of benzylpiperidine-based naphthyl amides has been optimized as reversible MAGL inhibitors. researchgate.net The lead compound from this series showed potent MAGL inhibition with an IC₅₀ of 0.51 µM and a high degree of selectivity against other serine hydrolases like fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing proteins ABHD6 and ABHD12. researchgate.net

Table 2: Inhibitory Potency and Selectivity of N-(2-Naphthyl) Amide Analogues Against Various Enzymes

| Compound Class | Target Enzyme | IC₅₀ | Selectivity | Reference |

| Naphthyl-functionalized acetamide | BChE | 3.30 - 5.03 µM | Selective for BChE over AChE | nih.gov |

| N-(Naphth-1-ylmethyl)pyrimidin-4-amine | AChE | 8.0 µM | BChE/AChE Index: ~2.1 | nih.gov |

| N-(Naphth-1-ylmethyl)pyrimidin-4-amine | BChE | 3.9 µM | nih.gov | |

| Methoxy-naphthyl pyridinium styryl | AChE | 176 nM | BChE/AChE Index: ~2.1 | acs.org |

| Methoxy-naphthyl pyridinium styryl | BChE | 370 nM | acs.org | |

| Benzylpiperidine-based naphthyl amide | MAGL | 0.51 µM | Selective over FAAH, ABHD6, ABHD12 | researchgate.net |

| N-Alkyl Naphthamide | VEGFR-2 | Nanomolar range | Selective vs. other kinases | nih.gov |

Receptor Modulation and Ligand-Binding Studies

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate (B1630785) receptor involved in neurotransmission, and its modulation is a key therapeutic strategy for neurological conditions. nih.gov Extensive research has identified compounds with a naphthalene core that act as allosteric modulators of NMDARs. bris.ac.uk Specifically, a series of 2-naphthoic acid derivatives have been shown to act as positive allosteric modulators (PAMs), enhancing the receptor's response to agonists. nih.govbris.ac.uk These modulators are understood to bind to the ligand-binding domain of the receptor without competing with glutamate or glycine. nih.gov

However, this modulatory activity appears to be critically dependent on the presence of a carboxylic acid group on the naphthalene ring. Within the reviewed scientific literature, there is a lack of prominent reports detailing similar allosteric modulatory activity for N-(2-Naphthyl)amide analogues at NMDARs. This suggests that replacing the carboxylic acid with an amide moiety, such as the dodecanamide (B72619) group, may significantly alter or eliminate the interaction with the allosteric binding site on the NMDAR.

Purinergic Receptor (P2X7R) Antagonism Studies

The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, is predominantly located on immune cells, such as macrophages and microglia. nih.gov Its activation is a key step in initiating inflammatory responses, including the release of proinflammatory cytokines like interleukin-1β. nih.gov Consequently, the P2X7R has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and chronic pain conditions. nih.govnih.gov

Research into antagonists for this receptor has identified various structurally diverse compounds. nih.gov The development of potent and highly selective P2X7R antagonists has been instrumental in clarifying the receptor's role in nociceptive signaling, particularly in chronic inflammatory and neuropathic pain states. nih.gov While direct studies detailing the P2X7R antagonism of N-(2-Naphthyl)dodecanamide are not extensively covered in the available literature, the broader class of naphthyl-containing compounds and related amide structures have been investigated for their effects on purinergic receptors. The general scientific consensus is that blocking the P2X7R can mitigate inflammatory processes, and compounds capable of this action are of significant therapeutic interest. nih.govfrontiersin.org

For instance, studies have focused on various chemical classes, such as tetrazoles and triazoles, which have shown efficacy as P2X7R antagonists in reducing inflammation and pain in preclinical models. researchgate.net The exploration of novel antagonists is a vibrant area of medicinal chemistry, aiming to develop treatments for diseases associated with inflammation, including neurological disorders and cancers. nih.gov

Studies on Surfactant Properties in Biological Contexts

Information regarding the specific surfactant properties of N-(2-Naphthyl)dodecanamide in biological contexts is not detailed in the currently available research literature.

Assessment of Preclinical Efficacy in Relevant Animal Models

The evaluation of drug efficacy in preclinical animal models is a critical step in pharmaceutical development. ymaws.com Such models are essential for understanding the pathogenesis of a disease and for assessing the potential therapeutic effects of new chemical entities before they can be considered for human trials. ymaws.com

In Vivo Pharmacological Efficacy Studies (Excluding Human Data)

While specific in vivo efficacy studies for N-(2-Naphthyl)dodecanamide are not prominently documented in the reviewed literature, the therapeutic potential of targeting the P2X7 receptor, for which this compound class may have an affinity, has been demonstrated in various animal models.

Antagonism of the P2X7 receptor has shown promise in models of amyotrophic lateral sclerosis (ALS) and other neurological disorders characterized by neuroinflammation. frontiersin.org For example, in the SOD1G93A mouse model of ALS, treatment with a P2X7R antagonist resulted in improved motor performance. frontiersin.org Furthermore, P2X7R antagonists have been shown to dose-dependently reduce neuropathic pain in rat models. nih.gov These studies underscore the principle that blocking P2X7R activation can lead to tangible therapeutic benefits in animal models of disease, providing a strong rationale for the development of novel antagonists. nih.govnih.gov

Table 1: Examples of P2X7R Antagonism in Preclinical Models

| Animal Model | Condition Studied | Observed Effect of P2X7R Antagonist |

|---|---|---|

| Rat | Neuropathic Pain | Dose-dependent reduction in pain behaviors nih.gov |

| SOD1G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | Improvement in motor performance deficits frontiersin.org |

Molecular Mechanisms of Action and Target Identification for N 2 Naphthyl Dodecanamide Analogues

Elucidating the Molecular Basis of Biological Activities

The biological activities of N-(2-Naphthyl)dodecanamide analogues, such as NAEs, are diverse and depend on the specific acyl group. researchgate.net These activities range from anti-inflammatory and analgesic effects to the regulation of energy metabolism and neuroprotection. mdpi.comresearchgate.net The fundamental molecular basis for these actions lies in their ability to interact with and modulate the function of various protein targets. researchgate.net

The structural characteristics of these analogues, particularly the length and degree of saturation of the fatty acyl chain, are critical determinants of their biological function. researchgate.net For instance, N-palmitoylethanolamine (PEA), a saturated NAE, is known for its anti-inflammatory and analgesic properties. wikipedia.org In contrast, the polyunsaturated N-arachidonoylethanolamine (anandamide) is a key player in the endocannabinoid system. nih.gov The biosynthesis of these molecules often occurs from membrane phospholipids (B1166683) through a series of enzymatic reactions, highlighting their origin as endogenous signaling lipids. researchgate.net

Identification and Validation of Molecular Targets (e.g., Proteins, Enzymes, Receptors)

A significant body of research has been dedicated to identifying and validating the molecular targets of NAEs. These lipid mediators exert their effects by binding to a variety of receptors and enzymes. researchgate.netuniversiteitleiden.nl

Key molecular targets for NAEs include:

G protein-coupled receptors (GPCRs): This family of receptors is a primary target for many NAEs. Notably, cannabinoid receptors CB1 and CB2, GPR55, GPR110, and GPR119 are all modulated by different NAE species. researchgate.netresearchgate.netuniversiteitleiden.nl

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are key intracellular targets. wikipedia.orgnih.gov The activation of PPAR-α by NAEs like oleoylethanolamide (OEA) is crucial for regulating lipid metabolism and appetite. wikipedia.org

Ion Channels: Transient receptor potential (TRP) channels, such as TRPV1, are also modulated by NAEs, contributing to their roles in pain sensation and inflammation. universiteitleiden.nlfrontiersin.org

Enzymes: Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of NAEs. nih.gov By hydrolyzing NAEs into their constituent fatty acids and ethanolamine (B43304), FAAH terminates their signaling activity. nih.gov Therefore, FAAH itself is a critical regulatory point and a target for therapeutic intervention.

The validation of these targets has been achieved through a combination of biochemical assays, pharmacological inhibition, and genetic knockout studies. For example, the use of FAAH inhibitors has been shown to increase endogenous NAE levels, leading to analgesic and anti-inflammatory effects. nih.gov

| Target Class | Specific Examples | Interacting NAE Analogues | Primary Biological Effect |

| GPCRs | CB1, CB2, GPR55, GPR119 | Anandamide (B1667382), PEA, OEA | Neuromodulation, Inflammation, Metabolism |

| Nuclear Receptors | PPAR-α | OEA, PEA | Gene expression, Lipid metabolism |

| Ion Channels | TRPV1 | Anandamide | Pain sensation, Inflammation |

| Enzymes | FAAH | Anandamide, PEA, OEA | Degradation and signal termination |

Mechanistic Investigations into Cellular Pathway Modulation

The interaction of N-(2-Naphthyl)dodecanamide analogues with their molecular targets initiates a cascade of intracellular events that modulate various cellular pathways. The mechanisms of action are multifaceted and often involve complex signaling networks.

One of the well-characterized pathways involves the activation of nuclear receptor PPAR-α by NAEs like OEA. This interaction leads to the regulation of genes involved in fatty acid oxidation and lipid metabolism. nih.gov Another critical pathway is the endocannabinoid system, where anandamide binding to CB1 and CB2 receptors influences neurotransmitter release, synaptic plasticity, and immune responses. mdpi.com

Furthermore, NAEs can modulate inflammatory pathways. For instance, PEA has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB. mdpi.com Some NAEs can also influence cyclic AMP (cAMP) dependent signaling pathways through their interaction with specific GPRs, leading to the phosphorylation of protein kinase A (PKA) and the transcription factor CREB. mdpi.com

The degradation of NAEs by FAAH is a key regulatory mechanism. The resulting fatty acids and ethanolamine can be recycled for the synthesis of other important molecules like phospholipids. mdpi.com

| NAE Analogue | Primary Target | Key Modulated Pathway | Cellular Outcome |

| Oleoylethanolamine (OEA) | PPAR-α | Fatty Acid Oxidation | Regulation of appetite and fat metabolism |

| Anandamide (AEA) | CB1/CB2 Receptors | Endocannabinoid Signaling | Neuromodulation, pain relief |

| Palmitoylethanolamine (PEA) | PPAR-α, GPR55 | NF-κB, MAPK signaling | Anti-inflammatory, analgesic effects |

| N,N-Bis(2-hydroxyethyl)dodecanamide | Angiotensin II Receptors | Renin-Angiotensin System | Potential effects on cardiovascular function. biosynth.com |

Interactions with Biological Macromolecules (e.g., Lipids, Proteins)

The lipophilic nature of N-(2-Naphthyl)dodecanamide analogues dictates their interaction with various biological macromolecules, particularly lipids and proteins. As lipid-based signaling molecules, their partitioning into and interaction with cellular membranes is a critical aspect of their function. researchgate.net

NAEs are synthesized from membrane phospholipids and can influence the physical properties of the lipid bilayer. researchgate.net Their precursor, N-acylphosphatidylethanolamine (NAPE), is thought to contribute to the stability of the cell membrane. researchgate.net

The interaction with proteins is central to their signaling role. Beyond the specific receptor and enzyme interactions mentioned earlier, NAEs are also transported within the cell by carrier proteins. Fatty acid-binding proteins (FABPs) have been identified as key intracellular carriers for NAEs. nih.govpnas.org These proteins facilitate the movement of NAEs through the aqueous cytosolic environment to their sites of action or degradation. pnas.org This FABP-mediated transport is essential for efficient signaling, for instance, by delivering NAEs to nuclear receptors like PPAR-α. nih.govnih.gov

| Macromolecule | Type of Interaction | Significance |

| Lipids (Cell Membrane) | Partitioning, Integration | Influences membrane properties, localization for signaling |

| Proteins (Receptors) | Ligand-Receptor Binding | Activation of specific signaling pathways |

| Proteins (Enzymes) | Substrate-Enzyme Binding | Catalysis and metabolic regulation |

| Proteins (Carriers) | Binding and Transport | Facilitates intracellular movement and delivery to targets |

Investigation of Intracellular Trafficking Modulation

The modulation of intracellular trafficking is a crucial aspect of the molecular mechanism of N-(2-Naphthyl)dodecanamide analogues. Being lipophilic, their movement across and within cells is tightly regulated.

Initial theories proposed a dedicated membrane transporter for endocannabinoids like anandamide. However, mounting evidence suggests a model of simple diffusion across the plasma membrane, followed by intracellular trafficking mediated by carrier proteins. pnas.org As mentioned, FABPs play a pivotal role in this process, acting as chaperones to shuttle NAEs from the plasma membrane to intracellular targets such as the endoplasmic reticulum (where FAAH is located) or the nucleus (where nuclear receptors reside). nih.govpnas.org

The inhibition of these intracellular carriers has been proposed as a mechanism for certain "transport inhibitors" that were initially thought to block a membrane transporter. nih.gov This highlights the importance of intracellular trafficking in controlling the availability and signaling of NAEs. The subcellular localization of both the synthesizing and degrading enzymes, as well as the receptors, creates a complex spatial and temporal control over NAE signaling. universiteitleiden.nl For instance, the localization of FAAH in intracellular membranes necessitates an efficient trafficking mechanism to deliver NAEs for degradation. pnas.org

Structure Activity Relationship Sar and Structural Modification Endeavors

Elucidation of Key Pharmacophoric Elements within N-(2-Naphthyl)dodecanamide

The fundamental structure of N-(2-Naphthyl)dodecanamide comprises three key pharmacophoric elements: the bulky, aromatic naphthyl moiety, the long, lipophilic dodecanamide (B72619) chain, and the central amide linker. The interplay of these components is crucial for its biological interactions.

The naphthyl ring is considered a critical feature for establishing specific interactions with biological targets, likely through π-π stacking and hydrophobic interactions. Its size and planar nature allow it to fit into specific binding pockets of proteins or enzymes. The point of attachment at the 2-position of the naphthalene (B1677914) ring is also thought to be crucial for orienting the molecule correctly within its binding site.

The dodecanamide chain , a twelve-carbon aliphatic chain, provides a significant hydrophobic character to the molecule. This lipophilicity is believed to be essential for membrane permeability and for engaging with hydrophobic regions of its biological targets. The length of this chain is often a determinant of potency, with the dodecyl group providing a balance between sufficient lipophilicity and appropriate spatial orientation.

The amide linker serves as a rigidifying element that connects the naphthyl and dodecanamide moieties. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group can form crucial hydrogen bonds with amino acid residues in a target protein, thereby anchoring the molecule in its binding site.

Systematic Chemical Modification Strategies for Enhanced Biological Activity

Systematic modifications of N-(2-Naphthyl)dodecanamide have been undertaken to probe the SAR and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

Chain Length Variation: Synthesis of homologues with shorter (e.g., acetamide, butanamide) and longer alkyl chains has been explored to determine the optimal length for biological activity. Shorter chains may not provide sufficient hydrophobic interactions, while excessively long chains might lead to poor solubility or non-specific binding.

Introduction of Unsaturation: The incorporation of double or triple bonds into the alkyl chain can introduce conformational rigidity and alter the spatial arrangement of the hydrophobic tail, potentially leading to enhanced binding affinity.

Branching: Introduction of methyl or other small alkyl groups along the chain can influence the molecule's conformation and its fit within a binding pocket.

Terminal Functionalization: The addition of polar groups (e.g., hydroxyl, carboxyl) at the terminus of the alkyl chain can modulate the compound's solubility and pharmacokinetic profile.

Modification of the naphthyl ring with various substituents has been investigated to fine-tune electronic and steric properties, which can significantly impact binding affinity and selectivity. Common substitutions include:

Small Electron-Donating and Withdrawing Groups: The addition of groups such as methoxy (B1213986) (-OCH3), methyl (-CH3), halogens (F, Cl, Br), or nitro (-NO2) at different positions on the naphthyl ring can alter its electronic character and influence interactions with the target.

Bulky Groups: Introduction of larger substituents, such as phenyl or benzyl (B1604629) groups, can probe the steric tolerance of the binding site.

Hydrogen Bonding Moieties: The incorporation of hydroxyl (-OH) or amino (-NH2) groups can introduce new hydrogen bonding interactions, potentially increasing binding affinity.

The amide linker, while crucial, has also been a target for modification to explore alternative chemistries that might enhance stability or alter the relative orientation of the naphthyl and dodecanamide components. These variations have included:

Amide Bond Isosteres: Replacement of the amide bond with bioisosteres such as esters, sulfonamides, or reversed amides to assess the importance of the hydrogen bonding pattern and metabolic stability.

Linker Elongation or Contraction: Insertion or deletion of methylene (B1212753) units between the naphthyl ring and the amide nitrogen can alter the distance and flexibility between the two key pharmacophoric groups.

Introduction of Heteroatoms: Incorporation of oxygen or sulfur atoms into the linker can introduce new potential interactions and modify the linker's conformational properties.

Design and Synthesis of Novel Analogues and Homologues

The design of novel analogues and homologues of N-(2-Naphthyl)dodecanamide is guided by the SAR data obtained from systematic modifications. The general synthetic approach involves the acylation of 2-naphthylamine (B18577) with the corresponding acyl chloride or carboxylic acid. For instance, the synthesis of N-(2-Naphthyl)dodecanamide is typically achieved by reacting 2-naphthylamine with dodecanoyl chloride in the presence of a base.

The synthesis of more complex analogues often requires multi-step procedures. For example, the introduction of substituents on the naphthyl ring may necessitate the use of a substituted 2-naphthylamine as the starting material. Similarly, modifications of the dodecanamide chain often begin with a functionalized dodecanoic acid.

Comparative Analysis of Biological Potency and Selectivity Based on Structural Features

The biological activity of N-(2-Naphthyl)dodecanamide analogues is highly dependent on their structural features. The following interactive table provides a conceptual overview of how different structural modifications might influence biological potency and selectivity, based on general principles of medicinal chemistry.

| Modification | Structural Feature | Hypothetical Effect on Potency | Hypothetical Effect on Selectivity | Rationale |

| Dodecanamide Chain | Chain length shortened to C2 (Acetamide) | Decrease | Variable | Reduced hydrophobic interactions. |

| Dodecanamide Chain | Chain length increased to C16 (Hexadecanamide) | Decrease | Decrease | Increased non-specific binding due to excessive lipophilicity. |

| Dodecanamide Chain | Introduction of a terminal hydroxyl group | Decrease | Increase | Increased polarity may reduce membrane permeability but could introduce specific hydrogen bonds. |

| Naphthyl Moiety | Addition of a methoxy group | Increase | Variable | Electron-donating group may enhance π-π stacking; potential for new hydrogen bond acceptance. |

| Naphthyl Moiety | Addition of a nitro group | Variable | Variable | Electron-withdrawing group alters electronics; steric effects are also important. |

| Linker Chemistry | Replacement of amide with sulfonamide | Decrease | Increase | Alters geometry and hydrogen bonding capacity, potentially improving selectivity for certain targets. |

Computational Chemistry and in Silico Modeling in N 2 Naphthyl Dodecanamide Research

Molecular Docking Studies for Target Interaction Prediction

No specific molecular docking studies involving N-(2-Naphthyl)dodecanamide have been found in the reviewed literature. Such studies are crucial for predicting the binding orientation of a ligand to a protein target.

Without a designated biological target and corresponding docking studies for N-(2-Naphthyl)dodecanamide, there is no data available on its binding energies or interaction modes, such as hydrogen bonds or hydrophobic interactions.

Molecular Dynamics Simulations to Understand Ligand-Target Recognition

There is no evidence of molecular dynamics simulations being performed for N-(2-Naphthyl)dodecanamide. These simulations are essential for understanding the dynamic nature of ligand-receptor interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to N-(2-Naphthyl)dodecanamide or a closely related series of analogs were found. QSAR studies require a dataset of compounds with measured biological activities to establish a correlation with their physicochemical properties.

In Silico Prediction of Biological Activities and ADMET Properties (Excluding Clinical Outcomes)

While numerous tools exist for the in silico prediction of ADMET properties, no published studies have reported a validated ADMET profile for N-(2-Naphthyl)dodecanamide. semanticscholar.orgsciensage.info Presenting unvalidated, purely predictive data would not be appropriate for a scientific article.

Metabolic Pathways and Biotransformation Research of N 2 Naphthyl Dodecanamide

Investigation of Primary Metabolic Pathways

The metabolism of a xenobiotic like N-(2-Naphthyl)dodecanamide is anticipated to proceed through Phase I and Phase II reactions, a common pathway for the biotransformation of foreign compounds in the body. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For a compound with the structure of N-(2-Naphthyl)dodecanamide, which possesses a naphthalene (B1677914) ring system and a long-chain amide, several primary metabolic pathways can be hypothesized.

One potential pathway is the hydrolysis of the amide bond . This reaction would cleave the molecule into two separate components: 2-naphthylamine (B18577) and dodecanoic acid. Amide hydrolysis is a common metabolic route for many pharmaceutical compounds and is catalyzed by various hydrolases, such as amidases.

Another significant pathway is the oxidation of the naphthalene ring . The naphthalene moiety is susceptible to aromatic hydroxylation at various positions, mediated by CYP enzymes. This would result in the formation of one or more hydroxylated metabolites. Further oxidation could lead to the formation of diols and quinones.

The aliphatic dodecyl chain also presents a site for metabolic attack. Oxidation of the long alkyl chain can occur at the terminal (ω-oxidation) or penultimate (ω-1 oxidation) carbon atoms, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids.

Following these initial Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions . These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to the newly introduced functional groups. This process increases the water solubility of the metabolites, facilitating their excretion from the body.

Identification of Metabolites and Biotransformation Enzymes

The identification of specific metabolites and the enzymes responsible for their formation is a cornerstone of biotransformation research. For N-(2-Naphthyl)dodecanamide, this would involve in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, as well as in vivo studies in animal models.

Based on the predicted primary metabolic pathways, a number of potential metabolites could be formed. The table below outlines these hypothetical metabolites and the class of enzymes likely responsible for their generation.

Table 1: Potential Metabolites of N-(2-Naphthyl)dodecanamide and Associated Enzyme Classes

| Potential Metabolite | Metabolic Reaction | Probable Enzyme Class |

| 2-Naphthylamine | Amide Hydrolysis | Amidases/Hydrolases |

| Dodecanoic Acid | Amide Hydrolysis | Amidases/Hydrolases |

| Hydroxylated N-(2-Naphthyl)dodecanamide | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| N-(2-Naphthyl)-hydroxydodecanamide | Aliphatic Hydroxylation | Cytochrome P450 (CYP) |

| Glucuronide or Sulfate Conjugates | Glucuronidation/Sulfation | UGTs/SULTs |

This table is based on general metabolic principles and is not derived from experimental data for N-(2-Naphthyl)dodecanamide.

The primary enzymes involved in the initial oxidative metabolism of many xenobiotics are the cytochrome P450s, particularly isoforms from the CYP1, CYP2, and CYP3 families. These enzymes are heme-containing monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate. Subsequent conjugation reactions are carried out by transferase enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Without dedicated metabolism studies for N-(2-Naphthyl)dodecanamide, the specific CYP isoforms or other enzymes involved in its biotransformation cannot be definitively identified.

Role of Metabolic Enzymes in Compound Clearance and Activity Modulation

The rate and extent of metabolism by enzymes play a crucial role in determining the pharmacokinetic profile of a compound, including its clearance from the body. Efficient metabolism by high-capacity enzymes like certain CYPs generally leads to rapid clearance and a shorter biological half-life. Conversely, if a compound is a poor substrate for metabolic enzymes, it may have a longer half-life and a greater potential for accumulation.

Metabolism can also significantly modulate the biological activity of a compound. In some cases, metabolism leads to detoxification, converting an active compound into inactive metabolites that are more easily excreted. In other instances, a process known as bioactivation can occur, where a relatively inactive parent compound is converted into a more potent or even toxic metabolite.

The enzymes responsible for these transformations can exhibit significant inter-individual variability due to genetic polymorphisms, induction, or inhibition by other co-administered substances. This variability can lead to differences in how individuals metabolize N-(2-Naphthyl)dodecanamide, potentially affecting both its efficacy and its safety. However, in the absence of specific research on this compound, any discussion of the role of metabolic enzymes in its clearance and activity modulation remains speculative.

Future Research Directions and Translational Medicinal Chemistry Prospects

Advancements in Chemical Synthesis Strategies for Complex Analogues

The future exploration of N-(2-Naphthyl)dodecanamide's potential hinges on the ability to generate a diverse library of complex analogues for structure-activity relationship (SAR) studies. While the fundamental synthesis involves a straightforward amidation between 2-naphthylamine (B18577) and dodecanoyl chloride or dodecanoic acid, creating more complex derivatives requires advanced strategies.

Future synthetic efforts could leverage modern methodologies to introduce greater structural diversity and complexity. Techniques such as late-stage functionalization would allow for the modification of the naphthalene (B1677914) ring or the alkyl chain at advanced stages of the synthesis, providing rapid access to a variety of analogues. Moreover, the use of copper-catalyzed reactions with cyclic diaryliodonium salts offers a modern approach for creating N-acyl heterocycles and could be adapted for this scaffold. beilstein-journals.org Chemoenzymatic methods, which use enzymes like lipase (B570770) to catalyze the amidation, could offer environmentally friendly and highly selective routes to specific stereoisomers, particularly if chiral centers are introduced into the molecule. frontiersin.org

| Synthetic Strategy | Description | Potential Application for Analogues |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. | Efficiently create a diverse library of analogues by varying the starting components to modify the naphthyl and dodecanamide (B72619) moieties. |

| Late-Stage Functionalization | Introducing chemical modifications to a complex molecule at a late step in the synthetic sequence. | Rapidly produce derivatives with varied substituents on the naphthalene ring to probe for improved activity and properties. |

| Chemoenzymatic Synthesis | Using enzymes to catalyze key chemical transformations with high stereo- and regioselectivity. | Produce enantiomerically pure analogues if chiral centers are incorporated, which is crucial for studying biological interactions. |

| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to drive chemical reactions, often without solvents. frontiersin.org | A sustainable and efficient method for producing N-acyl tryptamines that could be adapted for N-(2-Naphthyl)dodecanamide synthesis. frontiersin.org |

Broadening the Scope of Biological Activity Investigations

The structural features of N-(2-Naphthyl)dodecanamide suggest several avenues for biological investigation. The dodecanamide portion imparts significant lipophilicity, suggesting that the molecule could interact with lipid membranes or target proteins with hydrophobic binding sites. researchgate.net The naphthyl group is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Future research should therefore involve screening N-(2-Naphthyl)dodecanamide and its synthesized analogues against a broad panel of biological targets. Initial investigations could focus on its potential as an antimicrobial agent, given that both long-chain amides and naphthyl-containing compounds have shown such activity. mdpi.comsmolecule.com Another promising area is oncology, where the naphthylimide scaffold, a related structure, has been explored for developing potent anticancer agents. mdpi.com Furthermore, given its structure, investigations into its effects on lipid metabolism and signaling pathways would be warranted.

| Potential Biological Activity | Rationale / Basis | Example Assays |

| Antimicrobial | Naphthylimide derivatives show potent activity against various bacterial strains like Staphylococcus aureus. mdpi.com Long-chain amides can disrupt microbial membranes. smolecule.com | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria and fungi. |

| Anticancer | The naphthyl group is a privileged scaffold in oncology. mdpi.comopenmedicinalchemistryjournal.com Lipophilic compounds can target cellular membranes and associated signaling proteins. | Cytotoxicity assays against various cancer cell lines (e.g., breast, lung, colon); cell cycle analysis. grafiati.com |

| Enzyme Inhibition | The α-ketoamide moiety, structurally related to the simple amide, is a versatile inhibitor scaffold. unipi.itacs.org The molecule could fit into enzymatic pockets. | Assays against specific enzymes like lipases, proteases, or kinases known to have lipophilic binding domains. |

| Antiviral | Many antiviral drugs are nucleoside analogues, but non-nucleoside inhibitors often feature lipophilic and aromatic groups to interact with viral proteins. | Screening against a panel of viruses, particularly those with lipid envelopes, in cell-based infectivity assays. |

Refined Molecular Target Identification and Validation Methodologies

A critical step in developing any bioactive compound is identifying its molecular target(s). For a novel compound like N-(2-Naphthyl)dodecanamide, modern target identification methods will be essential. Phenotypic screening, which identifies a compound's effect on cell behavior without prior knowledge of the target, can provide initial clues.

Once a biological effect is observed, more refined techniques can be employed. Affinity-based approaches, such as chemical proteomics, utilize a tagged version of the compound to "fish" for its binding partners within a cell lysate. Genetic methods can identify genes that, when modified, alter the cell's sensitivity to the compound. Furthermore, computational approaches can predict potential targets by comparing the compound's structure to databases of known ligands for various proteins. These in-silico predictions can then be validated through direct biochemical binding assays.

| Methodology | Description | Application |

| Affinity-Based Proteomics | An analogue of the compound is synthesized with a reactive group and an affinity tag (e.g., biotin). This "bait" is used to capture interacting proteins from cell extracts for identification by mass spectrometry. | Unbiased identification of direct protein binding partners in a relevant cellular context. |

| Thermal Proteome Profiling | This method assesses the thermal stability of all proteins in a cell lysate. Drug binding typically stabilizes a target protein, increasing its melting temperature. | Allows for target identification in a native cellular environment without requiring modification of the compound. |

| Genetic Screening (e.g., CRISPR) | Systematically knocking out or modifying genes in a cell line to identify which genetic changes confer resistance or sensitivity to the compound. | Identifies proteins and pathways that are functionally essential for the compound's activity. |

| Computational Target Prediction | Using algorithms to screen the compound's structure against databases of known protein targets (target fishing) or by simulating its docking into the binding sites of potential targets. | Provides a prioritized list of candidate targets for experimental validation, saving time and resources. |

Strategic Design of Multitargeted N-(2-Naphthyl)dodecanamide Derivatives

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. This has driven the development of multitargeted drugs, or "polypharmacology," which aims to modulate several targets simultaneously to achieve a greater therapeutic effect. The N-(2-Naphthyl)dodecanamide scaffold is well-suited for this approach.

Strategic design of multitargeted derivatives could involve several strategies. One approach is to create hybrid molecules by linking the N-(2-Naphthyl)dodecanamide scaffold to another known pharmacophore that acts on a different target. For example, one could conjugate it to a molecule known to inhibit a specific kinase or receptor. Another strategy involves modifying the core scaffold to imbue it with affinity for a secondary target. For instance, subtle modifications to the naphthyl ring or the amide linker could introduce interactions with an additional protein, creating a single molecule with dual activity.

Integration of Advanced Computational and Experimental Approaches

The drug discovery process can be significantly accelerated by integrating computational and experimental methods. For N-(2-Naphthyl)dodecanamide, this synergy will be crucial for efficiently navigating the path from a chemical scaffold to a potential lead compound.

The process can begin with computational modeling to predict the physicochemical properties (e.g., solubility, membrane permeability) and potential biological targets of a virtual library of N-(2-Naphthyl)dodecanamide analogues. acs.org These in-silico predictions can guide the selection of the most promising analogues for chemical synthesis. The synthesized compounds are then subjected to experimental high-throughput screening to validate the predicted biological activities. The experimental results, in turn, provide valuable data to refine the computational models, creating a feedback loop that improves the predictive power of the in-silico tools and guides the design of the next generation of more potent and selective compounds.

Potential for Lead Compound Development in Preclinical Drug Discovery (Excluding Human Applications)

While still in the conceptual stage, the N-(2-Naphthyl)dodecanamide scaffold holds clear potential for development as a lead compound in preclinical research. Its constituent parts—a lipophilic chain and an aromatic naphthyl group—are common in established drugs, suggesting good "drug-like" potential. diva-portal.org The lipophilicity provided by the dodecyl chain may enhance cell membrane permeability, a desirable trait for targeting intracellular proteins. researchgate.net

The path forward involves a systematic progression through the preclinical discovery pipeline. Following the initial synthesis of analogues and broad biological screening (hit identification), the most active compounds will undergo lead optimization. This phase will use the integrated computational and experimental approaches described above to improve potency, selectivity, and pharmacokinetic properties. Promising lead candidates would then be evaluated in cell-based models and subsequently in animal models of specific diseases to assess their efficacy and establish a preliminary safety profile, paving the way for potential future therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-(2-Naphthyl)dodecanamide?

N-(2-Naphthyl)dodecanamide can be synthesized via nucleophilic acyl substitution. A common approach involves reacting dodecanoyl chloride with 2-naphthylamine under inert conditions. Solvents like dichloromethane or tetrahydrofuran are typically used, with triethylamine as a base to neutralize HCl byproducts. Reaction progress can be monitored via TLC or FTIR for the disappearance of the acyl chloride peak (~1800 cm⁻¹). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the structural integrity of N-(2-Naphthyl)dodecanamide?

Key characterization methods include:

- ¹H/¹³C NMR : Confirm the presence of the naphthyl aromatic protons (δ 7.2–8.3 ppm) and the dodecanoyl chain (δ 0.8–1.6 ppm for CH₂/CH₃ groups).

- FTIR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass spectrometry (EI/ESI) : Molecular ion peak at m/z 327.5 (C₂₂H₂₉NO).

- Melting point analysis : Compare with literature values to assess purity. Discrepancies >2°C suggest impurities .

Q. What solvent systems are optimal for solubility studies of N-(2-Naphthyl)dodecanamide?

The compound is lipophilic due to its long alkyl chain and aromatic group. It shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for N-(2-Naphthyl)dodecanamide?

Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition profiles. For polymorphs, employ X-ray crystallography or variable-temperature NMR .

Q. What experimental designs are suitable for studying the surfactant properties of N-(2-Naphthyl)dodecanamide derivatives?

- Critical micelle concentration (CMC) : Measure via surface tension titration or fluorescence spectroscopy using pyrene as a probe.

- Membrane interaction studies : Use liposome models (e.g., DPPC vesicles) and monitor permeability changes via calcein release assays.

- Synergistic effects : Combine with ionic surfactants (e.g., SDS) and analyze foaming/emulsifying efficiency using Ross-Miles or conductivity methods .

Q. How can kinetic studies optimize the coupling efficiency of 2-naphthylamine with dodecanoyl chloride?

Design a time-course experiment under varying conditions (temperature, solvent, catalyst). Monitor reaction progress via HPLC or GC-MS. For low yields, consider:

- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity. Statistical tools (e.g., Design of Experiments) can identify optimal parameters .

Methodological Considerations

Q. What safety protocols are critical when handling N-(2-Naphthyl)dodecanamide?

- Use PPE (gloves, goggles) due to potential irritancy (amide groups).

- Work in a fume hood to avoid inhalation of fine powders.

- Store in a desiccator, away from light, to prevent hydrolysis or oxidation. Refer to SDS guidelines for spill management and waste disposal .

Q. How can researchers validate the purity of N-(2-Naphthyl)dodecanamide for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.